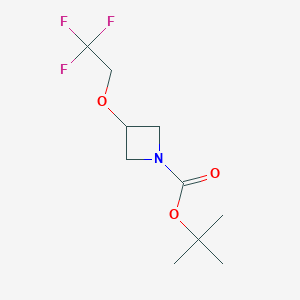![molecular formula C19H12Cl2N4O B2666647 (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1181463-23-9](/img/structure/B2666647.png)
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CCPA and is known for its ability to bind to specific receptors in the body, leading to a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Polyamides and Polyimides with Polar Functional Groups
A study by Kim et al. (2016) introduced aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. These polymers, synthesized from a new monomer related to the target compound, were found to be soluble in various organic solvents and displayed no thermal transitions up to 440 °C, indicating high thermal stability. This research suggests the potential use of such compounds in creating materials with specific chemical and physical properties Kim et al., 2016.
Synthesis of Pyrazolo[3,4-b]pyridines
Quiroga et al. (1999) reported on the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from the corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. Their study not only details the synthetic route but also explores the structure and properties of these compounds, highlighting the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in drug development and materials science Quiroga et al., 1999.
Hydrogen Bonding and Structural Analysis
Bertolasi et al. (1995) investigated the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds assisted by resonance, including a compound similar to the one . Their findings contribute to the understanding of how π-conjugated systems can strengthen hydrogen bonds, a fundamental aspect of molecular recognition and self-assembly processes in chemistry Bertolasi et al., 1995.
Molecular Interaction Studies
A study by Shim et al. (2002) on the molecular interaction of a cannabinoid receptor antagonist provides insights into the conformational preferences and binding modes of pyrazole derivatives. This research is crucial for drug design, showcasing how modifications to the pyrazole core can affect receptor binding and activity Shim et al., 2002.
Anticonvulsant and Antimicrobial Activities
The synthesis and evaluation of substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives for their anticonvulsant activity by Siddiqui et al. (2010) exemplify the potential therapeutic applications of pyrazole derivatives. These compounds were found to be protective against maximal electroshock seizures in preclinical models, indicating their potential as anticonvulsant agents Siddiqui et al., 2010.
Eigenschaften
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWIVCLFMJAMTE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)
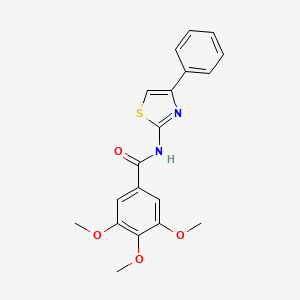
![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)
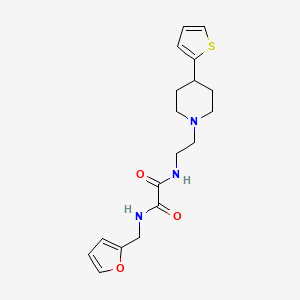
![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)
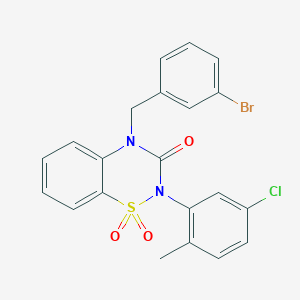

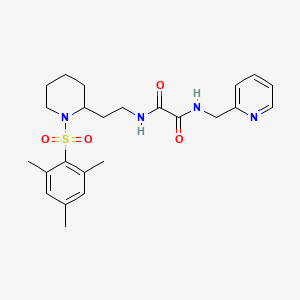

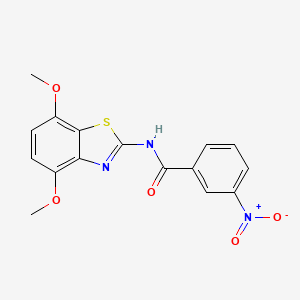

![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2666582.png)
![3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2666584.png)
